Cas no 7465-68-1 (L-Glutamine,N-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]-)
![L-Glutamine,N-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]- structure](https://nl.kuujia.com/scimg/cas/7465-68-1x500.png)
7465-68-1 structure
Productnaam:L-Glutamine,N-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]-
L-Glutamine,N-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- L-Glutamine,N-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]-
- 5-(4-methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid
- NSC404242
- DTXSID80323542
- NSC-404242
- 7465-68-1
-
- Inchi: InChI=1S/C19H22N2O5S/c1-13-3-7-15(8-4-13)20-18(22)12-11-17(19(23)24)21-27(25,26)16-9-5-14(2)6-10-16/h3-10,17,21H,11-12H2,1-2H3,(H,20,22)(H,23,24)
- InChI-sleutel: HYHCVQYOCXSNJZ-UHFFFAOYSA-N
- LACHT: CC1=CC=C(C=C1)NC(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C
Berekende eigenschappen
- Exacte massa: 390.12494298g/mol
- Monoisotopische massa: 390.12494298g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 8
- Complexiteit: 600
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 121Ų
L-Glutamine,N-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]- Gerelateerde literatuur
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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